molecular formula C13H18ClNS B13370169 2'-Chloro-5'-methyl-4',5'-dihydrospiro(cyclohexane-1,7'-thieno[3,2-c]pyridine)

2'-Chloro-5'-methyl-4',5'-dihydrospiro(cyclohexane-1,7'-thieno[3,2-c]pyridine)

Cat. No.: B13370169
M. Wt: 255.81 g/mol
InChI Key: VBNBWIARODZATJ-UHFFFAOYSA-N
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Description

2’-Chloro-5’-methyl-4’,5’-dihydrospiro(cyclohexane-1,7’-thieno[3,2-c]pyridine) is an organic compound that features a unique spirocyclic structure

Properties

Molecular Formula

C13H18ClNS

Molecular Weight

255.81 g/mol

IUPAC Name

2-chloro-5-methylspiro[4,6-dihydrothieno[3,2-c]pyridine-7,1'-cyclohexane]

InChI

InChI=1S/C13H18ClNS/c1-15-8-10-7-11(14)16-12(10)13(9-15)5-3-2-4-6-13/h7H,2-6,8-9H2,1H3

InChI Key

VBNBWIARODZATJ-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(C3(C1)CCCCC3)SC(=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Chloro-5’-methyl-4’,5’-dihydrospiro(cyclohexane-1,7’-thieno[3,2-c]pyridine) typically involves multiple steps. One common method starts with the preparation of the thieno[3,2-c]pyridine core, followed by the introduction of the spirocyclic moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which are crucial for the successful synthesis of complex organic molecules.

Chemical Reactions Analysis

Types of Reactions

2’-Chloro-5’-methyl-4’,5’-dihydrospiro(cyclohexane-1,7’-thieno[3,2-c]pyridine) can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2’-Chloro-5’-methyl-4’,5’-dihydrospiro(cyclohexane-1,7’-thieno[3,2-c]pyridine) has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: It is used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2’-Chloro-5’-methyl-4’,5’-dihydrospiro(cyclohexane-1,7’-thieno[3,2-c]pyridine) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s unique structure allows it to bind to these targets with high specificity, thereby modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-methylpyridine: This compound shares a similar pyridine core but lacks the spirocyclic structure.

    2-Chloro-5-chloromethylpyridine: This compound also shares a similar core but has different substituents.

Uniqueness

2’-Chloro-5’-methyl-4’,5’-dihydrospiro(cyclohexane-1,7’-thieno[3,2-c]pyridine) is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new drugs and materials.

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